Aminothiazole hydrobromide
Description
Properties
Molecular Formula |
C3H5BrN2S |
|---|---|
Molecular Weight |
181.06 g/mol |
IUPAC Name |
1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C3H4N2S.BrH/c4-3-5-1-2-6-3;/h1-2H,(H2,4,5);1H |
InChI Key |
ZXRFOUZBIPGLLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)N.Br |
Origin of Product |
United States |
Preparation Methods
Classic Preparation via Bromomalonaldehyde and Thiourea Reaction
The most documented and industrially relevant method for preparing 2-amino-5-formylthiazole hydrobromide involves the reaction of bromomalonaldehyde with thiourea. This method is highlighted in US Patent US4225719A and represents a significant improvement over earlier methods that used chloromalonaldehyde or acidic media with low yields.
- Reactants: Bromomalonaldehyde and thiourea in equimolar amounts.
- Solvent: Preferably water; aqueous alcohols like methanol, ethanol, or isopropanol can be used but offer no significant advantage.
- Temperature: Reaction temperature ranges from 15°C to 100°C, with the optimal range between 20°C and 50°C.
- Atmosphere: Preferably under nitrogen to avoid oxidative degradation.
- pH: The reaction proceeds best in the substantial absence of added acids or bases, meaning no deliberate pH control is applied.
- Reaction time: Typically 3 days at ambient temperature.
- Yield: High yields exceeding 80% of the hydrobromide salt are achievable, a marked improvement over previous yields (~30% or less).
- Post-treatment: The hydrobromide salt can be converted to the free amine by treatment with bases such as ammonium hydroxide, sodium hydroxide, sodium bicarbonate, sodium carbonate, or potassium hydroxide.
| Step | Details |
|---|---|
| Bromomalonaldehyde amount | 142 g (0.94 mol) |
| Thiourea amount | 71.5 g (0.94 mol) |
| Solvent | 750 mL water under nitrogen atmosphere |
| Temperature | 20–25°C |
| Reaction time | 3 days |
| Work-up | Pour onto ice, neutralize with concentrated NH4OH, filter, wash, air dry |
| Yield | 64% isolated 5-formyl-2-aminothiazole (free amine) |
The reaction mechanism involves nucleophilic attack of thiourea on bromomalonaldehyde, forming the thiazole ring and resulting in the hydrobromide salt as the initial product.
Alternative Synthetic Routes via Oxidative Coupling of Ketones and Thiourea
Recent advances have introduced one-pot synthesis methods for 2-aminothiazoles via oxidative coupling of ketones and thiourea, catalyzed by iodine and using dimethyl sulfoxide (DMSO) as both solvent and oxidant.
- Avoids the need for lachrymatory and toxic α-haloketones.
- Uses catalytic amounts of iodine (20 mol%) with DMSO as oxidant.
- Proceeds via in situ formation of α-iodoketones.
- Reaction conditions are milder and more convenient than classical Hantzsch thiazole synthesis.
- Yields of 2-aminothiazoles are high.
- The method is performed under oxidative catalytic cycles where HI formed is reoxidized by DMSO.
This approach is particularly useful for synthesizing a variety of 2-aminothiazole derivatives but is less commonly applied for the specific hydrobromide salt of 2-amino-5-formylthiazole.
Hantzsch Thiazole Synthesis for 2-Aminothiazoles
The classical Hantzsch method involves condensation of α-haloketones with thiourea. For example, 2-bromoacetylpyridine hydrobromide reacts with thiourea to form 2-amino-4-(pyrid-2-yl)thiazole hydrobromide derivatives.
- Requires α-haloketone precursors, which may be sensitive or lachrymatory.
- Reaction often performed in refluxing solvents.
- Yields can be moderate to high depending on substrate and conditions.
- Post-synthesis modifications include coupling with various acids to form amides.
Comparative Table of Preparation Methods
| Method | Reactants | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Bromomalonaldehyde + Thiourea (US4225719A) | Bromomalonaldehyde, Thiourea | Water, 20–50°C, N2 atmosphere, 3 days | >80% (hydrobromide salt) | High yield, simple conditions, no acid/base addition | Long reaction time |
| Iodine-catalyzed oxidative coupling | Ketones, Thiourea, I2 catalyst, DMSO | 20 mol% I2, DMSO solvent, mild conditions | High | One-pot, avoids α-haloketones | Requires catalytic iodine, less common for hydrobromide salt |
| Hantzsch synthesis | α-Haloketones, Thiourea | Refluxing solvents | Moderate to high | Well-established, versatile | Uses lachrymatory α-haloketones, harsher conditions |
Summary Table of Optimal Preparation Parameters for 2-Amino-5-Formylthiazole Hydrobromide
| Parameter | Optimal Range/Condition | Notes |
|---|---|---|
| Reactants ratio | 1:1 molar bromomalonaldehyde:thiourea | Stoichiometric balance |
| Solvent | Water | Aqueous alcohols optional |
| Temperature | 20–50°C | Avoid >100°C to prevent decomposition |
| Atmosphere | Nitrogen | Prevents oxidative degradation |
| Reaction time | ~3 days | Longer times at lower temps |
| pH control | None (substantial absence of acids/bases) | Avoids side reactions |
| Post-reaction treatment | Neutralization with base (e.g., NH4OH) | Converts hydrobromide salt to free amine |
This comprehensive analysis consolidates the most authoritative and practical information on the preparation of this compound, ensuring researchers and practitioners can select and optimize methods for high yield and purity in their synthetic applications.
Chemical Reactions Analysis
Types of Reactions
Aminothiazole hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted aminothiazoles depending on the nucleophile used.
Scientific Research Applications
Aminothiazole hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a ligand for various biological receptors.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of aminothiazole hydrobromide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation. Additionally, this compound can act as an antimicrobial agent by disrupting bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Aminothiazole derivatives exhibit diverse biological activities depending on their substituents and structural modifications. Below is a detailed comparison of aminothiazole hydrobromide with structurally or functionally related compounds:
Aminothiazole Oxime Derivatives
- Structure: Naphthylimide-based aminothiazole oximes with piperazine bridges and hydrophobic alicyclic rings (e.g., alkyl chains) .
- Activity: Demonstrated potent anti-MRSA activity (MIC: 0.5–2 μg/mL) due to enhanced membrane penetration and hydrophobic interactions. Compounds with longer alkyl chains showed superior efficacy compared to non-aminothiazole intermediates .
- Key Advantage: Broader Gram-positive bacterial coverage than this compound, which lacks the oxime moiety and naphthylimide core .
SLC4011540 (Sphingosine Kinase Inhibitor)
- Structure: Guanidine-containing aminothiazole with an oxadiazole-phenyl scaffold .
- Activity: Dual SphK1/SphK2 inhibitor (Ki = 120 nM and 90 nM, respectively). The aminothiazole NH forms hydrogen bonds with catalytic residues (Cys533, His556), enhancing target affinity .
- Key Difference: Unlike this compound, SLC4011540’s guanidine head and oxadiazole ring enable selective kinase inhibition, a property absent in the simpler hydrobromide salt .
2-Aminothiazole PGE2 Inhibitors
- Structure: Para-chlorophenyl-substituted aminothiazoles with variable R2 groups (e.g., 4-phenoxyphenyl, 3-methoxyphenyl) .
- Activity: Inhibited PGE2 production by 76–94% in cellular assays. Polar substituents (e.g., cyano groups) reduced activity due to poor membrane permeability, while methyl groups improved stability .
- Comparison: this compound lacks the para-chlorophenyl group critical for COX-2 inhibition, limiting its anti-inflammatory utility .
Aryl Aminothiazole γ-Secretase Modulators (AGSMs)
- Structure: Aryl-substituted aminothiazoles with hydrophobic side chains .
- Activity: Reduced Aβ42 peptide production in Alzheimer’s models.
- Key Contrast: this compound’s bromine atom enhances solubility compared to aryl-substituted AGSMs, though it lacks γ-secretase modulation activity .
Aminothiazolomorphinans
- Structure: Morphinan derivatives with aminothiazole groups on A or C rings .
- Activity: High affinity for μ-opioid receptors (MOR: Ki = 0.2–5 nM). The aminothiazole moiety improves binding interactions without steric hindrance .
Mechanistic and Structural Insights
- This compound: The bromine atom at position 5 increases electrophilicity, facilitating nucleophilic substitution reactions. Its NH group participates in hydrogen bonding with biological targets, though less effectively than oxime or guanidine derivatives .
- Activity Determinants: Hydrophobic substituents (e.g., alkyl chains, aryl groups) improve membrane penetration and target binding, as seen in anti-MRSA and SphK inhibitors . Polar groups (e.g., cyano) reduce efficacy by impairing lipophilicity .
Biological Activity
Aminothiazole hydrobromide, a derivative of the aminothiazole family, exhibits a diverse range of biological activities, making it a significant compound in medicinal chemistry. This article explores its pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, along with relevant case studies and research findings.
1. Overview of Aminothiazole Compounds
Aminothiazoles are sulfur- and nitrogen-containing heterocycles known for their versatile biological activities. They serve as essential scaffolds in drug development due to their ability to interact with various biological targets. The structural variations of aminothiazoles have led to the synthesis of numerous derivatives that exhibit enhanced pharmacological properties .
2.1 Anticancer Activity
Numerous studies have highlighted the anticancer potential of aminothiazole derivatives. For instance, a series of 2-aminothiazole-5-carboxylic acid phenylamide derivatives demonstrated significant anti-proliferative effects against human K562 leukemia cells. The synthesized compounds showed varying degrees of cytotoxicity, with some exhibiting IC50 values as low as 0.06 µM against non-small cell lung cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 23 | K562 (Leukemia) | 0.06 |
| 88 | NCI-H522 (Lung) | 0.06 |
| 88 | MCF7 (Breast) | 0.1 |
| 88 | HT29 (Colon) | 2.5 |
2.2 Antimicrobial Activity
Aminothiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain compounds exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis and Streptococcus pneumoniae. Minimum inhibitory concentrations (MICs) for some derivatives ranged from 1.0 to 61.2 µM, showcasing their potential as antibacterial agents .
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Ethyl Ester Derivative | Mycobacterium tuberculosis | 1.0 |
| Phenyl Amide Derivative | Streptococcus pneumoniae | 0.117 |
2.3 Anti-inflammatory Activity
The anti-inflammatory effects of aminothiazole derivatives are primarily attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). A study found that several synthesized compounds exhibited IC50 values ranging from 0.09 to 6.34 µM against COX-2 activity, indicating their potential as therapeutic agents for inflammatory diseases .
3. Molecular Mechanisms
The biological activity of this compound is largely influenced by its interaction with specific molecular targets:
- PDE5 Inhibition : Certain aminothiazole derivatives act as phosphodiesterase type 5 (PDE5) regulators, enhancing PDE5 activity at concentrations as low as 10 µM .
- Binding Interactions : Molecular docking studies reveal strong binding interactions between aminothiazole derivatives and target enzymes, such as COX-1 and COX-2, through hydrogen bonding and hydrophobic interactions .
4. Case Studies
Several research studies have documented the synthesis and evaluation of aminothiazole derivatives:
- A study published in MDPI highlighted the synthesis of various aminothiazole derivatives and their biological evaluations, showcasing their broad spectrum of activities including anticancer and antimicrobial effects .
- Another review summarized recent developments in aminothiazole-based compounds over the past decade, emphasizing their therapeutic potential in treating various diseases .
5. Conclusion
This compound and its derivatives represent a promising class of compounds in medicinal chemistry due to their diverse biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory applications. Ongoing research into their mechanisms of action and structural modifications will likely yield new therapeutic agents with improved efficacy.
The exploration of aminothiazole compounds continues to be an active area of research, underscoring their importance in drug discovery and development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing aminothiazole hydrobromide derivatives, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : this compound derivatives are typically synthesized via cyclization of thiourea with α-bromoketones. For example, bromination of ketones followed by reaction with thiourea yields protected aminothiazole intermediates, which are deprotected using HCl/acetic acid mixtures to obtain the final product . Optimization involves adjusting stoichiometry (e.g., excess thiourea), temperature control (50–80°C), and solvent selection (e.g., ethanol or acetonitrile). Purity improvements (>95%) are achieved via recrystallization or silica gel chromatography .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound salts?
- Methodological Answer :
- 1H NMR : Confirms proton environments, e.g., aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.0–6.0 ppm).
- ESI-MS : Validates molecular weight (e.g., m/z 320–450 for tri-substituted derivatives).
- HPLC : Monitors purity (e.g., C18 columns with acetonitrile/water gradients, retention times 8–15 minutes).
- X-ray crystallography : Resolves protonation sites and hydrogen bonding in salts, critical for stability studies .
Q. What standard pharmacological assays are used to evaluate the bioactivity of this compound derivatives?
- Methodological Answer :
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 for hepatocellular carcinoma) with EC50 values calculated using nonlinear regression.
- Selectivity profiling : Comparative testing on non-cancerous cell lines (e.g., primary hepatocytes) to assess therapeutic index.
- Enzyme inhibition : Kinase inhibition assays (e.g., TRK family kinases) with IC50 determination via fluorescence polarization .
Advanced Research Questions
Q. How do protonation sites and hydrogen bonding patterns in this compound salts influence their pharmacological activity, and what experimental approaches can resolve contradictions in crystallographic data?
- Methodological Answer : Protonation at the thiazole nitrogen (N1) versus exocyclic amine (N2) alters solubility and target binding. Conflicting crystallographic data may arise from polymorphism or solvent effects. To resolve this:
- Perform variable-temperature XRD to assess thermal stability of hydrogen bonds.
- Compare with Cambridge Structural Database (CSD) entries (e.g., CSD refcode: XUTLAJ) .
- Use solid-state NMR to cross-validate protonation states .
Q. What strategies can address low yields (<30%) in multi-step syntheses of tri-substituted this compound derivatives targeting selective kinase inhibition?
- Methodological Answer :
- Stepwise optimization : Isolate intermediates (e.g., bromoketones) to minimize side reactions.
- Catalysis : Use Zn(II) or Cu(I) catalysts for regioselective cyclization .
- Parallel synthesis : Screen substituents (e.g., pyrimidine vs. pyrazine) to identify high-yield pathways.
- Design of Experiments (DoE) : Apply factorial design to optimize temperature, solvent, and catalyst loading .
Q. How can computational modeling and molecular docking be integrated with in vitro assays to validate the selectivity of this compound derivatives against off-target receptors?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to primary targets (e.g., NTRK kinases) and off-targets (e.g., EGFR).
- MD simulations : Assess ligand-receptor complex stability over 100-ns trajectories.
- Experimental cross-validation : Compare docking scores (ΔG < -8 kcal/mol) with in vitro IC50 values. Discrepancies may indicate allosteric binding or solvation effects .
Q. What experimental frameworks are recommended for resolving contradictions between in vitro potency and in vivo efficacy of this compound-based therapeutics?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
